molecular formula C13H9BrClN3 B6258983 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1019125-50-8

5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B6258983
CAS RN: 1019125-50-8
M. Wt: 322.6
InChI Key:
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Description

“5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines . It is a medicinally privileged structure . The compound has been found in many of the important synthetic drug molecules .


Synthesis Analysis

The synthesis of “5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine” involves a new and straightforward route . This method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . The synthesis process provides the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of “5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine” is characterized by the presence of a pyrazolo[3,4-b]pyridine scaffold . This scaffold is aromatic, stable, flat and is an isostere of naphthalene . It allows structural modifications at five positions namely N(1), C(3), C(4), C(5) and C(6) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine” include condensation of N(1) substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . The reaction did not take place at room temperature or at the reflux temperature of acetic acid, instead, it led to decomposition of the reactants .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

Future Directions

The future directions for “5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine” could involve further exploration of its potential as a medicinally privileged structure . The scaffold provides enormous opportunities for the synthesis of a combinatorial library of new chemical entities for exploring structure-activity relationships .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1H-pyrazol-5-amine to form 3-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole. This intermediate is then reacted with 5-bromo-2-chloropyridine to yield the final product.", "Starting Materials": ["3-chlorobenzaldehyde", "3-methyl-1H-pyrazol-5-amine", "5-bromo-2-chloropyridine"], "Reaction": ["Step 1: React 3-chlorobenzaldehyde with 3-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 3-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole.", "Step 2: React 3-chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate and a solvent such as DMF to yield 5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine."] }

CAS RN

1019125-50-8

Product Name

5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C13H9BrClN3

Molecular Weight

322.6

Purity

95

Origin of Product

United States

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